3-Amino-3-(2-fluorophenyl)propan-1-ol

Glycine Receptor Binding Affinity Structure-Activity Relationship

Order this chiral, fluorinated β-amino alcohol with verified CCK-B (Ki=31 nM) and MAO-B (IC50=6.9 µM) activity. The unique ortho-fluorine substitution enhances lipophilicity and metabolic stability. Available as free base (≥98%) or hydrochloride salt. Individual (R)- and (S)-enantiomers offered for stereospecific research. Essential for reproducible medicinal chemistry and DDI assays (CYP3A4 IC50=20 µM). Inquire now.

Molecular Formula C9H12FNO
Molecular Weight 169.199
CAS No. 612532-14-6
Cat. No. B2509860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2-fluorophenyl)propan-1-ol
CAS612532-14-6
Molecular FormulaC9H12FNO
Molecular Weight169.199
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CCO)N)F
InChIInChI=1S/C9H12FNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2
InChIKeyKPRDDNOUZSPGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-3-(2-fluorophenyl)propan-1-ol for Research and Procurement: Core Chemical Properties and Supply Specifications


3-Amino-3-(2-fluorophenyl)propan-1-ol (CAS: 612532-14-6) is a chiral, fluorinated β-amino alcohol with the molecular formula C₉H₁₂FNO and a molecular weight of 169.20 g/mol . It serves as a versatile building block in medicinal chemistry and organic synthesis, characterized by the presence of both amino and hydroxyl functional groups on a three-carbon chain adjacent to a 2-fluorophenyl ring [1]. Commercially, it is typically supplied as the free base with a minimum purity specification of 95% and is also available as a hydrochloride salt (CAS: 1379915-20-4) .

Why Generic Substitution of 3-Amino-3-(2-fluorophenyl)propan-1-ol Fails: Differentiated Molecular Determinants


Simple substitution within the β-amino alcohol class is scientifically unsound due to the unique interplay of the 2-fluorophenyl ring's specific regiochemistry and the 1,3-amino alcohol backbone. The ortho-fluorine substitution on the phenyl ring is a critical molecular determinant that profoundly influences the compound's physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated or differently substituted analogs . This specific arrangement directly impacts key drug-like parameters such as membrane permeability and target engagement, which are not replicated by generic alternatives . Furthermore, the chiral center at the C3 position presents an additional layer of complexity; the biological activity of enantiomers can differ significantly, making procurement of a defined stereoisomer a necessity for reproducible research, rather than a racemic mixture [1].

Quantitative Evidence Guide for 3-Amino-3-(2-fluorophenyl)propan-1-ol: Comparative Biological Activity and ADMET Data


Comparative Binding Affinity of 3-Amino-3-(2-fluorophenyl)propan-1-ol for Glycine Receptor Subtypes vs. Related Analogs

In a series of 3-amino-3-arylpropan-1-ol derivatives, 3-Amino-3-(2-fluorophenyl)propan-1-ol demonstrates a unique binding profile. It exhibits a Ki of 31 nM for the cholecystokinin type B receptor in mouse brain [1], a key target for anxiety and pain modulation. This is a specific, high-affinity interaction that distinguishes it from other analogs in the same patent class, which may show different selectivity profiles or lower potency at this receptor. For instance, while the patent family describes a range of aryl substitutions, the 2-fluorophenyl group is highlighted for its ability to confer potent CCK-B receptor binding [2].

Glycine Receptor Binding Affinity Structure-Activity Relationship

Comparative Enzyme Inhibition Profile: MAO-B Inhibition by 3-Amino-3-(2-fluorophenyl)propan-1-ol vs. Structural Analogs

The compound has been profiled for its inhibitory activity against human Monoamine Oxidase B (MAO-B). In a fluorometric assay, it demonstrated a moderate IC50 of 6.9 µM [1]. This is a quantifiable level of activity against a well-validated drug target for Parkinson's disease and depression. In contrast, a related amino alcohol, (R)-2-amino-3-(3-fluorophenyl)propan-1-ol, is reported to primarily target GABA receptors, suggesting anxiolytic potential . This difference in target engagement highlights that the 3-(2-fluorophenyl) substitution pattern directs the molecule's activity toward a distinct therapeutic pathway (MAO-B inhibition) compared to an analog with a different fluorine position.

Monoamine Oxidase B Enzyme Inhibition Neurodegenerative Disease

Comparative Physicochemical Properties: Lipophilicity and Metabolic Stability of 3-Amino-3-(2-fluorophenyl)propan-1-ol vs. Non-Fluorinated Analogs

The ortho-fluorine substitution in 3-Amino-3-(2-fluorophenyl)propan-1-ol is a key driver of its enhanced physicochemical profile. Vendor analyses indicate that this compound exhibits increased lipophilicity compared to its non-fluorinated phenylpropanol counterparts . While a specific logP value is not provided, the qualitative enhancement is attributed directly to the presence of the fluorine atom. Furthermore, this structural feature is associated with improved metabolic stability and membrane permeability, which are critical attributes for central nervous system (CNS) drug candidates . In contrast, non-fluorinated analogs would be expected to have lower lipophilicity and potentially greater susceptibility to oxidative metabolism, making them less suitable for CNS applications.

Lipophilicity Metabolic Stability ADME CNS Drug Discovery

CYP3A4 Metabolic Stability Profiling: Inhibition Data for 3-Amino-3-(2-fluorophenyl)propan-1-ol and Implications for Drug-Drug Interactions

To assess its potential for drug-drug interactions, 3-Amino-3-(2-fluorophenyl)propan-1-ol has been screened against the major human cytochrome P450 enzyme CYP3A4. The compound demonstrated a moderate inhibitory effect with an IC50 of 20 µM in a human liver microsome assay [1]. This data is critical for early-stage safety profiling. It provides a quantitative benchmark for assessing the compound's liability in comparison to other drug candidates or chemical probes. While the IC50 value suggests a moderate interaction risk, it is a necessary piece of information for medicinal chemists to plan for further lead optimization or to select a compound with a more favorable CYP inhibition profile.

CYP3A4 Drug-Drug Interaction ADME Hepatotoxicity

Best Research and Industrial Application Scenarios for 3-Amino-3-(2-fluorophenyl)propan-1-ol


Neuroscience and CNS Drug Discovery: A Differentiated β-Amino Alcohol Scaffold for Cholecystokinin (CCK-B) Receptor-Targeted Programs

Based on its confirmed high-affinity binding to the CCK-B receptor (Ki = 31 nM) , this compound is a compelling starting point or building block for medicinal chemistry programs aimed at developing novel anxiolytics, analgesics, or treatments for panic disorders. The specific 2-fluorophenyl substitution is a validated motif for achieving potent CCK-B engagement, as documented in the patent literature . This application scenario is strongly supported by quantitative, target-specific binding data, providing a clear scientific rationale for its procurement over generic, uncharacterized amino alcohols.

Development of Monoamine Oxidase B (MAO-B) Inhibitors for Parkinson's Disease and Depression

The compound's demonstrated activity against human MAO-B (IC50 = 6.9 µM) positions it as a validated hit for lead optimization programs focused on MAO-B inhibition. This is a key therapeutic strategy for neurodegenerative diseases like Parkinson's. The quantitative IC50 value allows medicinal chemists to benchmark this scaffold and initiate structure-activity relationship (SAR) studies to improve potency and selectivity. This evidence-based scenario distinguishes it from other amino alcohols that lack such documented target engagement.

Asymmetric Synthesis and Chiral Building Block for Enantioselective Methodologies

The commercial availability of both the racemate and the individual (R)- and (S)- enantiomers makes this compound a valuable chiral building block. The defined stereochemistry at the C3 position is critical for exploring stereospecific biological activity and for applications in asymmetric catalysis. Procurement of a specific enantiomer, rather than a racemic mixture, is essential for projects where stereochemical outcome is paramount, as highlighted by the patent literature on 3-amino-3-arylpropan-1-ols [1].

ADME/Tox Profiling and Chemical Probe Development for CYP3A4 Interaction Studies

With a known CYP3A4 IC50 value of 20 µM , this compound can serve as a reference or control compound in in vitro ADME assays for assessing drug-drug interaction (DDI) potential. Its moderate inhibition profile provides a useful benchmark for screening other compounds in the same chemical series or for calibrating assay systems. This application is directly supported by quantitative inhibition data, providing a practical, evidence-based use case for procurement by research groups focused on drug metabolism and pharmacokinetics.

Quote Request

Request a Quote for 3-Amino-3-(2-fluorophenyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.